N-benzyl-5-bromo-N-ethylpyridin-2-amine N-benzyl-5-bromo-N-ethylpyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1220030-90-9
VCID: VC2805331
InChI: InChI=1S/C14H15BrN2/c1-2-17(11-12-6-4-3-5-7-12)14-9-8-13(15)10-16-14/h3-10H,2,11H2,1H3
SMILES: CCN(CC1=CC=CC=C1)C2=NC=C(C=C2)Br
Molecular Formula: C14H15BrN2
Molecular Weight: 291.19 g/mol

N-benzyl-5-bromo-N-ethylpyridin-2-amine

CAS No.: 1220030-90-9

Cat. No.: VC2805331

Molecular Formula: C14H15BrN2

Molecular Weight: 291.19 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-5-bromo-N-ethylpyridin-2-amine - 1220030-90-9

Specification

CAS No. 1220030-90-9
Molecular Formula C14H15BrN2
Molecular Weight 291.19 g/mol
IUPAC Name N-benzyl-5-bromo-N-ethylpyridin-2-amine
Standard InChI InChI=1S/C14H15BrN2/c1-2-17(11-12-6-4-3-5-7-12)14-9-8-13(15)10-16-14/h3-10H,2,11H2,1H3
Standard InChI Key DEWZPKYMXDGZTB-UHFFFAOYSA-N
SMILES CCN(CC1=CC=CC=C1)C2=NC=C(C=C2)Br
Canonical SMILES CCN(CC1=CC=CC=C1)C2=NC=C(C=C2)Br

Introduction

Chemical Structure and Fundamental Properties

N-benzyl-5-bromo-N-ethylpyridin-2-amine (C₁₄H₁₅BrN₂) is characterized by a pyridine core with specific functional group modifications. The compound features a 5-position bromine substitution on the pyridine ring and a tertiary amine at the 2-position, with both benzyl and ethyl groups attached to the nitrogen atom. This arrangement creates a molecule with unique electronic and steric properties that distinguish it from similar pyridine derivatives.

The compound has a molecular weight of 291.19 g/mol and is identified by CAS number 1220030-90-9. Its structure can be represented through various chemical notation systems, including SMILES (CCN(CC1=CC=CC=C1)C2=NC=C(C=C2)Br) and InChI (InChI=1S/C14H15BrN2/c1-2-17(11-12-6-4-3-5-7-12)14-9-8-13(15)10-16-14/h3-10H,2,11H2,1H3).

Physical and Chemical Properties

Based on its chemical structure, N-benzyl-5-bromo-N-ethylpyridin-2-amine is expected to exhibit specific physicochemical characteristics. While direct experimental data for this exact compound is limited in the search results, properties can be reasonably inferred from structurally similar compounds:

PropertyValueSource
Molecular FormulaC₁₄H₁₅BrN₂PubChem
Molecular Weight291.19 g/molPubChem
CAS Number1220030-90-9PubChem
PubChem Compound ID44820571PubChem
Physical StatePresumed solid at room temperatureInferred from similar compounds
SolubilityLikely soluble in organic solventsInferred from structure

The presence of a bromine atom at the 5-position of the pyridine ring typically imparts specific chemical reactivity patterns, making the compound potentially useful in various synthetic transformations, particularly in coupling reactions.

Structural Comparisons with Related Compounds

To better understand the properties and potential applications of N-benzyl-5-bromo-N-ethylpyridin-2-amine, a comparison with structurally similar compounds provides valuable insights.

Comparison with N-benzyl-5-bromo-N-methylpyridin-2-amine

N-benzyl-5-bromo-N-methylpyridin-2-amine (C₁₃H₁₃BrN₂) differs from our target compound by having a methyl group instead of an ethyl group attached to the nitrogen atom. This compound has a molecular weight of 277.16 g/mol and is identified by CAS number 1187386-36-2 . The structural difference of just one methylene group (-CH₂-) would likely result in subtle differences in lipophilicity and binding properties, while maintaining similar chemical reactivity at the bromine position.

From available data on N-benzyl-5-bromo-N-methylpyridin-2-amine, this related compound has:

  • XLogP3-AA value of 3.5, indicating moderate lipophilicity

  • Zero hydrogen bond donors

  • Two hydrogen bond acceptors

  • Three rotatable bonds

These properties suggest that N-benzyl-5-bromo-N-ethylpyridin-2-amine would likely have slightly increased lipophilicity due to the additional methylene group, while maintaining similar hydrogen bonding characteristics.

Comparison with N-benzyl-5-bromo-3-methylpyridin-2-amine

Another structurally related compound is N-benzyl-5-bromo-3-methylpyridin-2-amine (C₁₃H₁₃BrN₂), which has a 3-methyl substitution on the pyridine ring and a secondary amine at the 2-position, rather than the tertiary amine present in our target compound . Despite having the same molecular formula as N-benzyl-5-bromo-N-methylpyridin-2-amine, the different arrangement of atoms results in distinct chemical properties.

Comparison with 5-bromo-N-ethylpyridin-2-amine

5-bromo-N-ethylpyridin-2-amine (C₇H₉BrN₂) lacks the N-benzyl group present in our target compound . This significant structural difference would result in:

  • Lower molecular weight (201.07 g/mol)

  • Decreased lipophilicity

  • Different hydrogen bonding capabilities (secondary vs. tertiary amine)

  • Altered pharmacological properties

Future Research Directions

Structure-Activity Relationship Studies

Future research on N-benzyl-5-bromo-N-ethylpyridin-2-amine might focus on establishing structure-activity relationships by comparing its properties and activities with those of closely related compounds. This could lead to the development of derivatives with enhanced biological activity or improved physicochemical properties.

Synthetic Methodology Development

The development of efficient and selective synthetic methods for preparing N-benzyl-5-bromo-N-ethylpyridin-2-amine and related compounds represents another promising research direction. Given the importance of brominated heterocycles in organic synthesis, improved synthetic routes could facilitate broader access to this class of compounds.

Exploration of Biological Activities

While limited information is available about the specific biological activities of N-benzyl-5-bromo-N-ethylpyridin-2-amine, research on related pyridine derivatives has shown potential antimicrobial activities . Future studies might investigate whether this compound exhibits similar properties, potentially leading to new applications in medicinal chemistry.

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